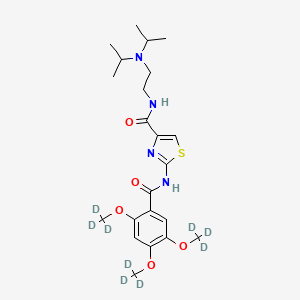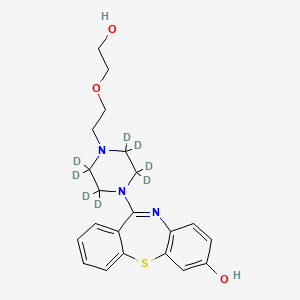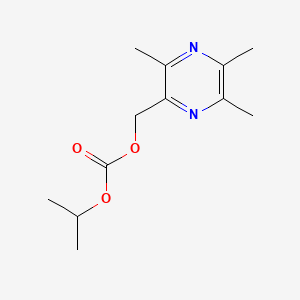
Ficusonolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ficusonolide is a triterpene lactone isolated from the plant Ficus foveolata. This compound has garnered significant attention due to its potential antidiabetic properties. It has been studied extensively for its ability to enhance glucose uptake and inhibit key enzymes involved in diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The isolation of ficusonolide typically involves bioassay-guided fractionation of the crude extract from the stem of Ficus foveolata. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction from natural sources rather than synthetic production .
Analyse Chemischer Reaktionen
Types of Reactions: Ficusonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ficusonolide has been extensively studied for its antidiabetic potential. It has shown significant activity in enhancing glucose uptake in vitro and reducing hyperglycemia in vivo. Additionally, it has demonstrated inhibitory activity against enzymes such as dipeptidyl peptidase-IV, protein tyrosine phosphatase 1B, α-glucosidase, and α-amylase .
Applications in Various Fields:
Chemistry: Used as a model compound for studying triterpene lactones.
Biology: Investigated for its role in cellular glucose uptake mechanisms.
Medicine: Potential therapeutic agent for managing diabetes.
Industry: Potential use in developing antidiabetic supplements
Wirkmechanismus
Ficusonolide exerts its antidiabetic effects by interacting with several molecular targets. It inhibits dipeptidyl peptidase-IV, protein tyrosine phosphatase 1B, α-glucosidase, and α-amylase. These interactions lead to enhanced glucose uptake and reduced blood glucose levels .
Molecular Targets and Pathways:
Dipeptidyl Peptidase-IV: Inhibition leads to increased insulin secretion.
Protein Tyrosine Phosphatase 1B: Inhibition enhances insulin signaling.
α-Glucosidase and α-Amylase: Inhibition reduces carbohydrate digestion and absorption
Vergleich Mit ähnlichen Verbindungen
- Oleanolic Acid
- Ursolic Acid
- Betulinic Acid
- Maslinic Acid
Eigenschaften
Molekularformel |
C30H46O3 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(1S,4S,5R,8R,10R,13R,14R,18S,19S)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracos-16-en-23-one |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30-17-15-28(6)18(22(30)23(25)33-24(30)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31H,9-17H2,1-7H3/t19-,20+,21+,22+,23-,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
AATOTTRZYXOOGR-WJEUTTHUSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]56[C@H]4[C@@H](C(CC5)(C)C)OC6=O)C)C)(C)C)O |
Kanonische SMILES |
CC1(CCC23CCC4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1OC3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)




![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)


